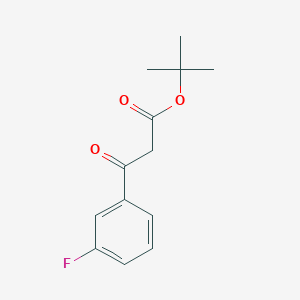

tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate

Description

Properties

Molecular Formula |

C13H15FO3 |

|---|---|

Molecular Weight |

238.25 g/mol |

IUPAC Name |

tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3 |

InChI Key |

XRFRKZCCMQDHCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Esterification via Reaction of tert-Butyl Alcohol with β-Keto Acid or Derivatives

One conventional approach to prepare tert-butyl β-ketoesters involves reacting tert-butyl alcohol with diketene or β-keto acid derivatives under catalytic conditions.

Example from tert-butyl 3-oxobutyrate synthesis : tert-Butyl alcohol reacts with diketene in the presence of 4-(tertiary amino)pyridine catalyst at mild temperatures without external heating or cooling. This method yields a colorless, clear reaction mixture with high purity and yield, eliminating the need for decolorizing purification steps common in traditional methods conducted at higher temperatures (110–115 °C).

Although this example is for tert-butyl 3-oxobutyrate, the methodology is adaptable for tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate by substituting the appropriate fluorophenyl-containing precursors.

Base-Mediated Condensation of tert-Butyl Acetate with 3-Fluorophenyl-Containing Esters or Nitriles

A more targeted synthesis involves the condensation of tert-butyl acetate with fluorophenyl-substituted esters or nitriles under strong base conditions, such as lithium diisopropylamide (LDA), to form the β-ketoester.

For example, in the synthesis of related tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate, a flow chemistry approach was used where tert-butyl acetate and LDA were combined at −30 °C to generate the enolate, which then reacted with a fluorinated aromatic nitrile derivative to yield the β-ketoester.

This approach can be adapted for the 3-fluorophenyl moiety by using the corresponding 3-fluorophenyl nitrile or ester as the electrophile.

Aryne Insertion and Substitution Controlled Reactions

Advanced synthetic methods involving aryne intermediates have been reported for related β-ketoesters, where substitution patterns on the aromatic ring are controlled via aryne insertion reactions.

- For example, tert-butyl 3-(3-(tert-butoxy)-2-cyano-3-oxopropanoyl)-1H-indole-1-carboxylate was synthesized using such methods, indicating the potential for similar strategies to introduce fluorophenyl groups.

Reaction Conditions and Optimization

| Parameter | Typical Conditions for this compound Synthesis |

|---|---|

| Solvent | Tetrahydrofuran (THF), Acetone, or Dichloromethane |

| Temperature | Mild to low temperatures (0 °C to room temperature); flow methods at −30 °C |

| Catalysts/Base | 4-(Tertiary amino)pyridine, LDA, Sodium acetate, or Zinc (Reformatsky) |

| Reaction Time | Several hours to overnight depending on method |

| Purification | Often direct use of reaction mixture without decolorizing; crystallization or extraction for purity |

Research Findings and Industrial Relevance

The method involving tert-butyl alcohol and diketene with 4-(tertiary amino)pyridine catalyst is industrially advantageous due to mild conditions, high yield, and elimination of purification steps.

Flow chemistry approaches for base-mediated condensations improve reaction control, scalability, and safety, especially for sensitive fluorinated intermediates.

Reformatsky and aryne insertion methods provide stereochemical and substitution pattern control, useful for complex molecule synthesis.

The purity of this compound is typically above 95%, suitable for use as an intermediate in pharmaceutical synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| tert-Butyl alcohol + diketene | tert-Butyl alcohol, diketene, 4-(tertiary amino)pyridine, mild temp | High purity, no decolorizing needed, industrially scalable | Limited to simpler β-ketoesters |

| Base-mediated condensation | tert-Butyl acetate, LDA, fluorophenyl nitrile, low temp (−30 °C) | High control, flow chemistry scalable | Requires strong base, low temp |

| Reformatsky reaction | tert-Butyl α-haloacetate, 3-fluorobenzaldehyde, Zn | Stereochemical control | Multi-step, sensitive reagents |

| Aryne insertion/substitution | Aryne precursors, fluorophenyl substrates | Substitution pattern control | Complex setup, less common |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(3-fluorophenyl)-3-oxopropanoic acid. This reaction is critical for generating carboxylic acid intermediates in pharmaceutical synthesis.

Reaction Conditions :

-

Acidic Hydrolysis : HCl (1–3 M) in refluxing ethanol (70–90°C) for 4–6 hours .

-

Basic Hydrolysis : NaOH (1–2 M) in aqueous THF at 60°C for 2–4 hours.

Mechanism :

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the ester.

Product Data :

| Product | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 3-(3-Fluorophenyl)-3-oxopropanoic acid | 85–92 | >95 |

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, enabling nucleophilic substitution under specific conditions.

Reaction Example :

-

Amination : Reaction with primary amines (e.g., methylamine) in DMF at 120°C for 12 hours yields 3-(3-aminophenyl)-3-oxopropanoate derivatives.

Key Observations :

-

Fluorine substitution occurs preferentially at the meta position due to steric and electronic effects of the ketone group.

-

Yields depend on the nucleophile’s strength and reaction time (typically 60–75% for primary amines) .

Data Table :

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylamine | DMF, 120°C, 12 h | tert-Butyl 3-(3-methylaminophenyl)-3-oxopropanoate | 68 |

| Sodium methoxide | MeOH, reflux, 6 h | tert-Butyl 3-(3-methoxyphenyl)-3-oxopropanoate | 72 |

Reduction of the Ketone Group

The ketone moiety is reduced to a secondary alcohol using agents like NaBH4 or LiAlH4, forming tert-butyl 3-(3-fluorophenyl)-3-hydroxypropanoate.

Reaction Conditions :

-

NaBH4 : In methanol at 0–25°C for 1–2 hours (mild conditions).

-

LiAlH4 : In dry THF under nitrogen at 0°C, followed by gradual warming to room temperature .

Mechanistic Insight :

-

Borohydride reduces the carbonyl via a six-membered transition state, while LiAlH4 delivers a hydride directly to the electrophilic carbon.

Product Data :

| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH4 | 25 | 78 | 92 |

| LiAlH4 | 0 → 25 | 89 | >99 |

Electrophilic Aromatic Substitution (EAS)

Despite fluorine’s deactivating effect, the ketone group directs electrophiles to the para position of the fluorophenyl ring.

Example Reaction :

Data :

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NO2+ | HNO3/H2SO4, 0°C, 2 h | tert-Butyl 3-(3-fluoro-4-nitrophenyl)-3-oxopropanoate | 55 |

Transesterification

The tert-butyl ester can be exchanged with other alcohols under acidic or basic catalysis.

Reaction Protocol :

-

Reacting with methanol and H2SO4 (cat.) at 60°C for 6 hours produces methyl 3-(3-fluorophenyl)-3-oxopropanoate.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent due to its structural features, which may interact with biological targets effectively. Its fluorinated aromatic ring can enhance lipophilicity and metabolic stability, making it a candidate for drug development.

- Case Study: TRPC Channel Modulation

Research has identified compounds with similar structures that act as modulators of transient receptor potential channels (TRPC), which are involved in various physiological processes. For instance, pyrazolopyrimidines have been shown to stimulate TRPC channels, suggesting that derivatives like tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate might exhibit similar properties .

Organic Synthesis

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity profile allows it to be utilized in various coupling reactions and transformations.

- Synthesis Example

A study demonstrated the synthesis of tert-butyl 4-benzyl-5-(3-ethoxy-3-oxo-propanoyl)-2-methyl-pyrazole-3-carboxylate through a reaction involving this compound as a starting material. This highlights its utility in generating novel pyrazole derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-(3-fluorophenyl)-3-oxopropanoic acid, which can then interact with enzymes or receptors in biological systems. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Variants

- tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 502424-52-4): Differs in the fluorine substitution position (para vs. meta). Applications: Used in analogous synthetic pathways for receptor antagonists .

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 33166-77-7): Replaces tert-butyl with an ethyl ester, lowering steric bulk and altering lipophilicity. Applications: Intermediate in agrochemicals and pharmaceuticals .

Table 1: Fluorophenyl β-Ketoester Comparison

| Compound | CAS Number | Molecular Formula | Substituent Position | Key Properties |

|---|---|---|---|---|

| tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate | N/A | C₁₃H₁₅FO₃ | meta-fluorophenyl | High stability, moderate reactivity |

| tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate | 502424-52-4 | C₁₃H₁₅FO₃ | para-fluorophenyl | Improved crystallinity |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | 33166-77-7 | C₁₁H₁₁FO₃ | ortho-fluorophenyl | Lower steric bulk, higher volatility |

Substituent Variations: Functional Group Effects

- tert-Butyl 3-(4-methoxyphenyl)-3-oxopropanoate: Methoxy group at the para position donates electron density via resonance, increasing the nucleophilicity of the aromatic ring. Applications: Used in photochemical reactions and as a precursor to fluorescent dyes .

- tert-Butyl 3-(4-nitrophenyl)-3-oxopropanoate: Nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the keto group. Exhibits keto-enol tautomerism, complicating purification but enabling diverse reactivity in Michael additions .

- 3-(3-Bromophenyl)-3-oxopropanoic acid (CAS 1000556-86-4): Bromine’s larger atomic radius increases steric and electronic effects compared to fluorine.

Table 2: Substituent Effects on Reactivity

| Compound | Substituent | Electronic Effect | Key Reactivity |

|---|---|---|---|

| This compound | meta-F | Moderate EW | Balanced electrophilicity |

| tert-Butyl 3-(4-methoxyphenyl)-3-oxopropanoate | para-OCH₃ | ED | Enhanced nucleophilic aromatic substitution |

| tert-Butyl 3-(4-nitrophenyl)-3-oxopropanoate | para-NO₂ | Strong EW | High electrophilicity, tautomerism |

| 3-(3-Bromophenyl)-3-oxopropanoic acid | meta-Br | Moderate EW | Suzuki coupling, steric hindrance |

Ester Group Modifications

- Ethyl 3-(3-fluorophenyl)-3-oxopropanoate vs. tert-butyl variant: Ethyl esters are more prone to hydrolysis under acidic/basic conditions, whereas tert-butyl esters offer superior stability, enabling prolonged storage and stepwise synthesis . tert-Butyl’s bulkiness can hinder reactions in sterically crowded environments but improves solubility in nonpolar solvents .

Heterocyclic Analogues

- tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate: Replaces phenyl with a pyridinyl group, introducing nitrogen for hydrogen bonding. Applications: Key intermediate in mGlu2/3 receptor negative allosteric modulators (NAMs), highlighting its role in central nervous system drug discovery .

Biological Activity

Tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a 3-fluorophenyl moiety, and a 3-oxopropanoate structure, which contribute to its unique chemical properties and biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially influencing its pharmacological profile.

Chemical Structure

The molecular formula for this compound is C13H15F O3. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Tert-butyl group | A branched alkyl group that increases the compound's steric bulk and lipophilicity. |

| 3-Fluorophenyl moiety | An aromatic ring with a fluorine substituent, which may enhance biological activity through increased electron-withdrawing effects. |

| 3-Oxopropanoate structure | A key functional group that may contribute to the compound's reactivity and interaction with biological targets. |

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Some derivatives have shown cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. For instance, related compounds have demonstrated significant inhibition of tumor growth in preclinical models.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Similar structural analogs have been noted for their antimicrobial effects against different pathogens, although specific studies on this compound are still limited .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various biological targets such as enzymes and receptors. The fluorinated aromatic system may enhance binding affinity to these targets due to increased lipophilicity and electronic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the phenyl ring or the oxopropanoate structure can significantly alter the pharmacological properties. For example:

| Compound Name | Structural Modification | Observed Activity |

|---|---|---|

| Ethyl 3-(4-fluorophenyl)-3-oxobutanoate | Ethyl substitution | Variations in solubility and reactivity observed |

| tert-Butyl 2-diazo-3-oxobutanoate | Diazo functional group | Increased reactivity in cycloaddition reactions |

These modifications highlight how subtle changes can lead to significant differences in biological effects.

Case Studies

- Cytotoxicity Assessment : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic potential without significant toxicity to normal cells .

- Anti-tubercular Activity : Some analogs were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) below 10 μM . This suggests potential applications in treating tuberculosis.

Q & A

Q. What is the optimized batch synthesis protocol for tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate?

The compound can be synthesized via a three-step batch process:

- Step 1 : Oxidation of methyl 4-carboxypyridine (2) with mCPBA in CH₂Cl₂ at 25°C for 16 h to form the N-oxide derivative (3).

- Step 2 : Cyanation using TMSCN and Et₃N in MeCN at 80°C for 2 h to yield methyl 2-cyanoisonicotinate (4).

- Step 3 : Condensation with tert-butyl acetate (5) using LDA in THF at −78°C for 4 h to generate the β-ketoester (6) . Key considerations include maintaining low temperatures during LDA-mediated steps to avoid side reactions.

Q. How is this compound characterized spectroscopically?

Characterization typically involves:

- ¹H/¹³C NMR : Peaks at δ 10.93 (s, 1H, NH), 8.95 (d, pyridyl-H), and 166.0 ppm (ester carbonyl) .

- LCMS/HRMS : LCMS (ESI) m/z 332.00 [M+H]⁺; HRMS discrepancy (calc. 332.0729 vs. found 332.0801) may require recalibration or impurity analysis .

- Melting Point : 196–198°C, confirming crystallinity .

Advanced Research Questions

Q. What strategies improve yield in flow synthesis of this compound?

Flow synthesis enhances scalability and reduces reaction times. Key optimizations include:

- Residence Time Control : Adjusting flow rates to ensure complete conversion in cyanopyridin-4-yl intermediate formation.

- Temperature Gradients : Using segmented flow reactors to manage exothermic steps (e.g., mCPBA oxidation) .

- In-Line Analytics : Real-time monitoring via UV-vis or FTIR to detect intermediates and adjust parameters dynamically .

Q. How are structural modifications of this β-ketoester used to explore SAR in mGlu2/3 receptor NAMs?

The 3-fluorophenyl and tert-butyl ester groups serve as modular sites for derivatization:

Q. How can contradictions in spectroscopic data (e.g., HRMS discrepancies) be resolved?

Discrepancies between theoretical and observed HRMS values (e.g., Δ +0.0072) may arise from:

- Isotopic Impurities : Verify purity via HPLC (≥95%) and isotopic pattern analysis.

- Ionization Artifacts : Use alternative ionization methods (e.g., APCI instead of ESI) to reduce adduct formation .

- Structural Isomers : Compare experimental NMR data with DFT-calculated shifts to rule out regioisomers .

Q. What are the challenges in handling this compound under acidic conditions?

The tert-butyl ester is prone to acid-catalyzed hydrolysis. Mitigation strategies include:

- Low-Temperature Workup : Quench TFA-mediated reactions at 0°C to preserve the ester group .

- Protective Group Alternatives : Use acid-stable esters (e.g., benzyl) during steps requiring strong acids .

Methodological Considerations

Q. What solvent systems are optimal for LDA-mediated condensations in this synthesis?

THF is preferred for its ability to stabilize LDA at −78°C. Co-solvents like hexane may improve reaction homogeneity, but polar aprotic solvents (e.g., DMF) should be avoided to prevent side reactions .

Q. How is the stability of this compound assessed during long-term storage?

- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks and monitor via HPLC for ester hydrolysis or dimerization.

- Cryopreservation : Storage below −20°C in anhydrous THF or DCM minimizes degradation.

Applications in Drug Discovery

Q. What role does this compound play in synthesizing benzodiazepinone derivatives?

It serves as a key β-ketoester precursor for cyclocondensation with carbamates or amines, forming fused heterocycles (e.g., pyridodiazepinones) with potential CNS activity .

Q. Can this compound be adapted for photoaffinity labeling studies?

Yes, via incorporation of diazirine or benzophenone moieties at the 3-fluorophenyl position to capture protein-ligand interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.